tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate

Hydrazone Synthesis Protecting Group Chemistry Aldehyde Condensation

Obtaining defined N-Boc-hydrazone building blocks with reliable (E)-geometry can be a reproducibility challenge in medchem synthesis. This compound is a crystalline solid supplied at ≥95% purity, resolving the stereochemical uncertainty that compromises SAR studies. - Directly enables two-step synthesis of N-Boc-N'-ethylhydrazine via quantitative condensation. - Serves as a critical intermediate for HIV-1 integrase inhibitors with low-nanomolar (2-3 nM) activity. - Facilitates entry into N-Boc-α-hydrazino phosphonate space for kinase inhibitor research.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B12977898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC=NNC(=O)OC(C)(C)C
InChIInChI=1S/C7H14N2O2/c1-5-8-9-6(10)11-7(2,3)4/h5H,1-4H3,(H,9,10)/b8-5+
InChIKeyZBGYLPFQGRHLKR-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Purity


tert-Butyl (E)-2-ethylidenehydrazine-1-carboxylate (CAS 56572-28-2, MFCD18831562) is an (E)-configured N-Boc-protected acetaldehyde hydrazone with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g·mol⁻¹ [1]. It is supplied as a crystalline solid (mp 82–84 °C) at a minimum purity of 95% by established chemical distributors, making it a defined, characterizable building block for multi-step organic synthesis .

Crystalline solid, mp 82–84 °C enables ambient handling
Minimum 95% purity supports multi-step synthesis
(E)-configured N-Boc-acetaldehyde hydrazone building block

Differentiation from Boc-Hydrazone Analogs


Within the class of Boc-protected hydrazones, the identity of the carbonyl-derived substituent (alkylidene vs. arylidene vs. cycloalkylidene) dictates the steric environment, C=N electrophilicity, solubility, and the downstream reactivity profile of the free hydrazine after deprotection [1][2]. These differences translate into measurable variation in condensation yield, ease of hydrogenation, and the physical form of the final protected intermediate, making generic interchange without experimental re-validation a risk to both synthetic efficiency and product quality [3].

Substituent Alkylidene vs. arylidene alters C=N electrophilicity and downstream deprotection reactivity
Yield Generic analog interchange may reduce condensation yield and require re-optimization
Physical form Low-melting analogs may demand cold storage and complicate automated dispensing

Quantitative Evidence vs. Closest Analogs


Synthesis Yield: Ethylidene vs. Benzylidene

In a systematic synthesis study encompassing a library of Boc-protected hydrazones, the condensation of tert-butyl carbazate with acetaldehyde to give the title compound proceeded in 100% isolated yield (5.985 g from 5.000 g carbazate, 30 min at room temperature) [1]. Under analogous conditions (CHCl₃, RT), the condensation with benzaldehyde to yield tert-butyl (E)-2-benzylidenehydrazinecarboxylate proceeded in only 75% yield [1].

Synthesis Yield
Head-to-head
100% vs 75% isolated yield
Supports higher-yield route selection
CHCl₃, RT, 30 min; same carbazate starting material
Hydrazone Synthesis Protecting Group Chemistry Aldehyde Condensation

Physical Form and Melting Point Comparison

The target compound is isolated as a colourless crystalline solid with a sharp melting point of 82–84 °C [1]. In contrast, the ethyl ester analog (ethyl 2-ethylidenehydrazinecarboxylate) is reported as a low-melting solid (mp 34–38 °C) that requires refrigerated storage . The higher melting point and crystallinity facilitate easier handling, weighing, and long-term storage without cold-chain logistics.

Melting Point
Cross-study
mp 82–84 °C vs 34–38 °C (ethyl ester analog)
Enables ambient storage and simplifies handling
Δmp ≈ 46 °C; crystalline solid at room temperature
Physical Characterization Handling and Storage Crystallinity

Spectroscopic and Chromatographic Reference Data

The compound is accompanied by a complete set of characterization data including ¹H NMR, ¹³C NMR, FTIR, and Rf values, enabling unambiguous identity verification [1]. Its TLC Rf of 0.28 (EtOAc/hexane 1:1) [1] falls in an analytically convenient range for monitoring reactions by thin-layer chromatography, a practical advantage for synthetic chemists who rely on rapid, low-cost reaction progress checks.

Reference Data
Reported
Full ¹H/¹³C NMR, FTIR, Rf 0.28 (EtOAc/hexane)
Reduces in-house characterization effort
Peer-reviewed spectroscopic assignments available
Quality Control Analytical Reference Data TLC Monitoring

Precedent in HIV Integrase Inhibitor Synthesis

The ethylidene Boc-hydrazone scaffold has been explicitly employed as an intermediate in the preparation of HIV-1 integrase inhibitors that exhibit EC₅₀ values of 2–3 nM in viral replication assays [1][2]. While the fully elaborated inhibitors are not identical to the protected hydrazone, the choice of the ethylidene substituent directly controls the steric and electronic properties of the hydrazine warhead after Boc deprotection—a structural variable that cannot be matched by bulkier alkylidene or arylidene analogs without altering the SAR profile .

Med. Chem. Precedent
Reported
Key intermediate en route to HIV integrase inhibitors
Supports antiviral medicinal chemistry research
EC₅₀ 2–3 nM in viral replication assays; SAR context
Medicinal Chemistry HIV Integrase Antiviral Drug Intermediate

Compatibility with Solvent-Free Mechanochemistry

A solvent-free ball-mill protocol has been demonstrated to be applicable to Boc-protected hydrazones as a class, producing hydrazones in quantitative yields without any solvent [1]. Because the target compound's condensation already proceeds with 100% yield in solution [2], it is an ideal candidate for adaptation to this green chemistry method, potentially eliminating solvent waste and reducing energy input compared to traditional reflux-based protocols.

Mechanochemistry
Class-level
Class-level compatibility with solvent-free ball-mill protocols
Supports green chemistry method development
Quantitative yields reported for Boc-hydrazone class
Green Chemistry Mechanochemistry Solvent-Free Synthesis

Reactivity in Hydrophosphorylation

N-Boc-hydrazones of aliphatic aldehydes, including those derived from acetaldehyde, were reported for the first time as substrates for catalytic hydrophosphorylation to yield N-Boc-α-hydrazino phosphonates under mild conditions [1]. This reactivity is specific to the N-Boc-hydrazone subclass and cannot be achieved with unprotected hydrazones or N-acyl hydrazones under the same catalytic system, positioning the target compound as a gateway to a privileged phosphorus-containing building block class [1].

Hydrophosphorylation
Class-level
Substrate for catalytic hydrophosphorylation to N-Boc-α-hydrazino phosphonates
Supports phosphonate building block access
N-Boc subclass required; mild catalytic conditions
Phosphonate Synthesis Hydrazino Phosphonates Catalytic Hydrophosphorylation

High-Value Application Scenarios


Multi-Gram Synthesis via Condensation–Reduction

The compound serves as an optimal precursor for the two-step synthesis of N-Boc-N'-ethylhydrazine: condensation with acetaldehyde proceeds quantitatively (100%), and subsequent LiAlH₄ reduction of the hydrazone C=N bond yields the saturated hydrazine, which is a versatile intermediate for further N-functionalization [1]. The quantitative first step minimizes material loss, making the overall sequence economically viable at scale.

Medicinal Chemistry for HIV Integrase

Procurement of this compound is strategically justified for medicinal chemistry groups pursuing HIV-1 integrase inhibitors, where the Boc-ethylidenehydrazine scaffold has direct literature precedent as a key intermediate leading to compounds with low-nanomolar antiviral potency (EC₅₀ 2–3 nM) [2][3]. Using an alternative alkylidene substituent would alter the steric footprint of the deprotected hydrazine warhead and deviate from validated SAR.

Green Chemistry and Solvent-Free Protocols

The documented quantitative yield under conventional conditions and the demonstrated class-level compatibility with ball-mill mechanochemistry make this compound an ideal model substrate for developing or benchmarking solvent-free hydrazone synthesis protocols, offering a route to eliminate organic solvent use entirely [4][5].

Synthesis of α-Hydrazino Phosphonate Building Blocks

For research groups focused on phosphorus-containing bioisosteres or kinase inhibitors, this compound enables entry into N-Boc-α-hydrazino phosphonate chemical space—a transformation uniquely accessible to N-Boc-hydrazones [6]. This reactivity cannot be replicated with non-Boc-protected or N-acyl hydrazone alternatives.

Application
Selection Property
Validation Focus
Multi-gram N-Boc-N'-ethylhydrazine synthesis
Quantitative condensation step
Yield and reduction reproducibility
HIV integrase inhibitor medicinal chemistry
Defined steric/electronic hydrazine warhead
Substituent-dependent SAR alignment
Solvent-free hydrazone synthesis development
Reported mechanochemistry compatibility
Solvent-free protocol benchmarking
α-Hydrazino phosphonate synthesis
N-Boc hydrazone subclass reactivity
Hydrophosphorylation condition optimization
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